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Compound Focus: Rhein

CAS No.: 478-43-3

Cat. No.: S541344

Introduction and Chemical Profile

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound found in
several traditional Chinese medicinal herbs, most notably rhubarb (Rheum palmatum L., Rheum tanguticum
Maxim.ex Balf., and Rheum officinale Baill.). With a molecular formula of C15sHsOs and molecular weight of
284.21 g/mol, rhein appears as coffee-colored needle-like crystals at room temperature with a melting point
of 321-322°C. Rhein is soluble in alkaline substances, pyridine, and DMSO, slightly soluble in alcohols,
ethers, benzene, chloroform, and petroleum ether, but insoluble in water [1]. This solubility profile
significantly influences its absorption and bioavailability characteristics. Rhein has demonstrated a wide
spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, lipid-
lowering, and hepatoprotective effects, making it a compound of significant interest in drug development [2]
[3] [4]. However, its clinical application has been limited by challenges including low water solubility, poor
oral absorption, potential hepatorenal toxicity, and a short half-life, which complicate the determination of

optimal therapeutic time windows [1].

Comprehensive Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Rhein in Preclinical and Human Studies
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Parameter Species Dose Route Value Notes Reference
t1l2 Rat 35 Oral 3.2hr Dose-dependent increase [5]
mg/kg
Rat 70 Oral 3.6 hr Dose-dependent increase [5]
mg/kg
Rat 140 Oral 4.3 hr Dose-dependent increase [5]
mg/kg
AUCo Rat 35 Oral 69.5 [5]
mg/kg pg-hr/ml
Rat 70 Oral 164.3 [5]
mg/kg pg-hr/ml
Rat 140 Oral 237.8 [5]
mg/kg pg-hr/ml
CLIF Rat 35 Oral 503.4 [5]
mg/kg ml/hr/kg
Rat 70 Oral 426.1 [5]
mg/kg mi/hr/kg
Rat 140 Oral 588.8 [5]
mg/kg ml/hr/kg
Cmax Human Oral Significant interindividual [1]
variation

Table 2: In Vitro Intrinsic Clearance (Clint) of Rhein in Different Metabolic Systems

Metabolic System Species Clint Value (pl/min/mg protein) Relative Contribution

UGT Metabolism Rat 7.8 Primary pathway
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Metabolic System Species Clint Value (pl/min/mg protein) Relative Contribution
Human 1.36 Primary pathway
SULT Metabolism Rat 55 Secondary pathway
Human 0.68 Secondary pathway
CYP450 Metabolism Rat 0.6 Minor pathway
Human 0.10 Minor pathway

Rhein exhibits dose-dependent pharmacokinetics in rat models, with half-life increasing from 3.2 to 4.3
hours and AUC rising from 69.5 to 237.8 pg-hr/ml as doses increase from 35 to 140 mg/kg [5]. The clearance
values show some variability but no consistent dose-dependent trend. A physiologically based
pharmacokinetic (PBPK) model developed using rat pharmacokinetics and in vitro metabolism data
successfully predicted human plasma concentration profiles, demonstrating the utility of preclinical data for

human pharmacokinetic predictions [5].

Rhein undergoes extensive metabolism in vivo and exists primarily as metabolites rather than the parent
compound in the body [2]. The metabolic profile of rhein varies across species, which may contribute to
differences in toxicological responses observed in different experimental models [2]. These metabolic
differences between species must be carefully considered when extrapolating preclinical findings to human

populations.

Metabolic Pathways and Mechanisms

Primary Metabolic Pathways

Rhein undergoes complex metabolism primarily through phase II conjugation reactions. The major

metabolic pathways include:

¢ Glucuronidation: Mediated by UDP-glucuronosyltransferase (UGT) enzymes, this is the predominant

metabolic pathway for rhein in both rats and humans [5]. The intrinsic clearance values for UGT
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metabolism were measured at 7.8 pl/min/mg protein in rats and 1.36 pl/min/mg protein in humans [5].

 Sulfation: Sulfotransferase (SULT)-mediated conjugation represents a secondary metabolic pathway,

with intrinsic clearance values of 5.5 pl/min/mg protein in rats and 0.68 pl/min/mg protein in humans

[5].

¢ Cytochrome P450 Metabolism: CYP450-mediated metabolism represents a minor pathway for rhein,
with significantly lower intrinsic clearance values of 0.6 pl/min/mg protein in rats and 0.10 pl/min/mg

protein in humans [5].

The following diagram illustrates the primary metabolic pathways and transport mechanisms of rhein:

UGT Metabolism /SULT Metabolism\Minor Pathway

[Rhein Glucuronide] [Rhein Sulfatea [CYP450 Metabolites] Enterocyte

Absorption |ntestinal Efflux \Intestinal Efflux

Systemic Circulation BCRP Efflux MRP2 Efflux

Click to download full resolution via product page

Figure 1: Primary metabolic pathways and intestinal transport mechanisms of Rhein

Transport and Efflux Mechanisms

Rhein's absorption is significantly influenced by intestinal efflux transporters. Studies have identified two

primary efflux transporters that limit rhein's oral bioavailability:

e Breast Cancer Resistance Protein (BCRP): Rhein is a substrate for BCRP, which actively pumps it

back into the intestinal lumen, reducing systemic absorption [3].
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e Multidrug Resistance-Associated Protein 2 (MRP2): This transporter also contributes to rhein

efflux, further limiting its bioavailability [3].

Research has demonstrated that rhein can also affect the absorption of other compounds. Notably, rhein
enhances the absorption of rehmaionoside D (RD) by competitively inhibiting BCRP and MRP2 transporters
and downregulating their protein expression [3]. This interaction increased the Cmax and AUC(0-12h) of RD

by 3.96- and 2.98-fold, respectively, when co-administered at specific ratios [3].

Experimental Methodologies and Protocols

In Vivo Pharmacokinetic Studies

Table 3: Standard Protocols for In Vivo Pharmacokinetic Studies of Rhein

Parameter Rat Model Protocol Human Prediction Model
Dosing Oral administration at 35, 70, 140 mg/kg PBPK model based on preclinical
data

Sample Serial blood sampling at predetermined time  Prediction of human plasma profiles

Collection points

Analysis LC-MS/MS for plasma concentration Validation with experimental human
measurement data

Parameters t1/2, AUCo, CL/F Concentration-time profiles

Protocol for Rat Pharmacokinetic Studies:

e Animals: Male Sprague-Dawley rats (220-250 Q)

¢ Dosing: Rhein suspended in 0.5% carboxymethyl cellulose sodium, administered orally via gavage

¢ Blood collection: Serial sampling from tail vein or orbital plexus at predetermined time points (e.g.,
0.25,0.5, 1, 2, 4, 8, 12, 24 hours post-dose)

e Sample processing: Plasma separation by centrifugation, storage at -80°C until analysis

e Bioanalysis: LC-MS/MS with multiple reaction monitoring for quantification [5]
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In Vitro Absorption Models

Caco-2 Cell Model Protocol:

e Cell culture: Caco-2 cells maintained in DMEM with 10% FBS, 1% non-essential amino acids, and 1%
penicillin-streptomycin

e Seeding: 1x10° cells/insert on 12-well Transwell plates, culture for 21 days to form differentiated
monolayers

¢ Transepithelial electrical resistance (TEER): Measure before and after experiments to monitor
monolayer integrity

e Transport studies: Rhein added to apical or basolateral side, samples taken from opposite side at
timed intervals

¢ Analysis: LC-MS/MS quantification of rhein concentrations [3]

Single-Pass Intestinal Perfusion (SPIP) Protocol:

e Animal preparation: Rats fasted overnight with free access to water, anesthetized with urethane

e Surgical procedure: Intestinal segment (jejunum) exposed, cannulated with inlet and outlet tubing

¢ Perfusion: Rhein-containing Kreb-Ringer solution perfused through segment at constant flow rate

e Sample collection: Outflow samples collected at timed intervals, measured for volume and
concentration

e Data analysis: Calculation of apparent permeability coefficient [3]

Metabolism Studies

Liver Microsome Assays:

Microsome preparation: Liver tissue homogenized and centrifuged to isolate microsomal fraction
Incubation: Rhein incubated with liver microsomes in presence of NADPH (for CYP450) or UDPGA
(for UGT)

Reaction termination: Addition of ice-cold acetonitrile or methanol at timed intervals

Analysis: LC-MS/MS identification and quantification of metabolites [5]

Structural Optimization and Novel Delivery Approaches

Mitochondria-Targeted Derivative
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Recent advances in structural optimization have focused on improving rhein's subcellular targeting and
efficacy. A notable development is the creation of Rh-Mito, a mitochondrial-targeted rhein derivative

designed to enhance its anti-hepatoma efficacy:

¢ Chemical Modification: Conjugation of a triphenylphosphonium group to rhein's carboxyl group to
create Rh-Mito [6] [7]

¢ Mechanism: Rh-Mito preferentially accumulates in mitochondria, where it targets RECQL4 (a DNA
helicase critical for mitochondrial DNA stability) [6] [7]

o Effects: Inhibits mtDNA repair, alters mitochondrial cristae morphology, and induces apoptosis [6]

o Efficacy: Demonstrates superior anti-tumor efficacy compared to unmodified rhein [6] [7]

The following diagram illustrates the structural optimization strategy and mechanism of action for Rh-Mito:

argeted Delivery

Mitochondria

(RECQL4 Protein)

nhibition
Induces

Apoptosis
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Figure 2: Structural optimization strategy and mechanism of mitochondria-targeted Rhein derivative (Rh-

Mito)

Combination Therapies

Research has demonstrated that rhein exhibits synergistic effects when combined with other active

compounds:

* With Rehmaionoside D: Rhein enhances intestinal absorption of rehmaionoside D via inhibition of
BCRP and MRP2 transporters [3]

¢ With Baicalin: Rhein increases bioavailability of baicalin by inhibiting efflux transporters in
enterocytes and hepatocytes [3]

e With Catalpol: Rhein-catalpol combination reduces inflammation by regulating inflammatory factors
in experimental autoimmune encephalomyelitis models [3]

e With Hydroxysafflor Yellow A: This combination significantly improves chronic kidney injury [3]

Toxicity and Safety Considerations

Rhein demonstrates a complex toxicity profile that requires careful consideration in therapeutic

development:

e Embryonic Toxicity: Rhein exhibits cytotoxic effects on blastocyst-stage mouse embryos, inducing
apoptosis through reactive oxygen species (ROS) generation. Treatment with 5-20 pM rhein
significantly decreased inner cell mass cell numbers and total cell numbers in blastocysts [8]. In vivo
administration (1-5 mg/kg/day) resulted in early embryonic developmental injury and decreased fetal

weight [8].

e Organ-Specific Toxicity: While rhein has demonstrated hepatoprotective effects in some models [4],
it has also shown potential hepatorenal toxicity at higher doses [2] [1]. This dual nature underscores

the importance of dose optimization.

e Oxidative Stress: Rhein-induced apoptosis is mediated through ROS generation, and antioxidant pre-

treatment can partially rescue rhein-induced embryonic injury [8].
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Research Gaps and Future Perspectives

Despite comprehensive research on rhein, several knowledge gaps remain:

¢ Dose-Response Relationships: More precise dose-response studies are needed to establish therapeutic

windows that maximize efficacy while minimizing toxicity [1]

¢ Clinical Pharmacokinetics: While PBPK models have been developed [5], more clinical data is

needed to fully characterize rhein's pharmacokinetics in human populations

e Long-Term Safety: Comprehensive chronic toxicity studies are required to establish safety profiles

for long-term therapeutic use

e Formulation Optimization: Advanced delivery systems to enhance bioavailability while reducing

toxicity need further development

Future research should focus on structural optimization to enhance therapeutic efficacy while reducing
toxicity, detailed mechanistic studies on its pharmacological actions, and clinical trials to validate preclinical
findings [1]. The development of mitochondrial-targeted derivatives represents a promising direction for

enhancing rhein's anti-cancer efficacy while potentially reducing off-target effects [6] [7].
Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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